molecular formula C19H15BrClNO4S B301209 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301209
M. Wt: 468.7 g/mol
InChI Key: IXLJMEBOAQWIMU-IUXPMGMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized and studied for its unique properties and mechanism of action in various biological systems.

Mechanism of Action

The mechanism of action of 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates the expression of genes involved in glucose metabolism, lipid metabolism, and inflammation. Activation of PPARγ by 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione leads to the inhibition of pro-inflammatory cytokines and oxidative stress, which can contribute to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione can modulate various biochemical and physiological processes. It has been shown to decrease blood glucose levels, improve insulin sensitivity, and reduce lipid accumulation in adipose tissue. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been shown to reduce inflammation and oxidative stress in various biological systems.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to selectively activate PPARγ without affecting other PPAR isoforms. This allows for more targeted and specific effects on various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs or therapies for the treatment of cancer. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the condensation of 2-bromo-5-ethoxy-4-methoxybenzaldehyde and 3-chlorophenylacetic acid hydrazide in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with thioacetic acid to obtain the final thiazolidinedione derivative.

Scientific Research Applications

5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and other neurological disorders.

properties

Product Name

5-(2-Bromo-5-ethoxy-4-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H15BrClNO4S

Molecular Weight

468.7 g/mol

IUPAC Name

(5Z)-5-[(2-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H15BrClNO4S/c1-3-26-16-7-11(14(20)10-15(16)25-2)8-17-18(23)22(19(24)27-17)13-6-4-5-12(21)9-13/h4-10H,3H2,1-2H3/b17-8-

InChI Key

IXLJMEBOAQWIMU-IUXPMGMMSA-N

Isomeric SMILES

CCOC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

Origin of Product

United States

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